Non-ATP Competitive Mechanism Differentiates TDZD-8 from ATP-Competitive Inhibitors Like SB415286 and CHIR99021
TDZD-8 is a non-ATP competitive inhibitor of GSK-3β, a mechanism that distinguishes it from ATP-competitive inhibitors such as SB415286, SB216763, and CHIR99021 [1]. This mechanistic difference is critical as non-ATP competitive inhibitors are less likely to be affected by high intracellular ATP concentrations and can exhibit a distinct selectivity profile.
| Evidence Dimension | Mechanism of GSK-3β Inhibition |
|---|---|
| Target Compound Data | Non-ATP competitive |
| Comparator Or Baseline | SB415286 (ATP-competitive), SB216763 (ATP-competitive), CHIR99021 (ATP-competitive) |
| Quantified Difference | Not applicable (qualitative mechanism difference) |
| Conditions | Biochemical and cellular kinase assays |
Why This Matters
Selection of a non-ATP competitive inhibitor like TDZD-8 is crucial for experiments where modulation of ATP-binding is a confounding factor or when studying kinase signaling under varying cellular energy states.
- [1] Martinez, A., et al. (2002). First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 45(6), 1292-1299. View Source
